molecular formula C9H6N2O6 B13403219 3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione

3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione

Cat. No.: B13403219
M. Wt: 238.15 g/mol
InChI Key: JIPHWRAKAZWOEA-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione typically involves the nitration of a benzodiazepine precursor. One common method is the nitration of methyl benzoate followed by cyclization to form the benzodioxazepine ring . The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of benzodiazepines by optimizing reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione is unique due to its specific nitro and methyl substitutions, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships within the benzodiazepine class .

Properties

Molecular Formula

C9H6N2O6

Molecular Weight

238.15 g/mol

IUPAC Name

3-methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione

InChI

InChI=1S/C9H6N2O6/c1-10-16-8(12)6-3-2-5(11(14)15)4-7(6)9(13)17-10/h2-4H,1H3

InChI Key

JIPHWRAKAZWOEA-UHFFFAOYSA-N

Canonical SMILES

CN1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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